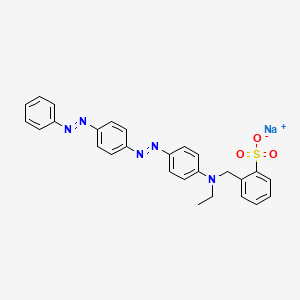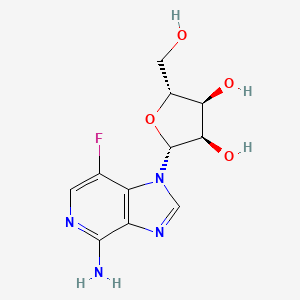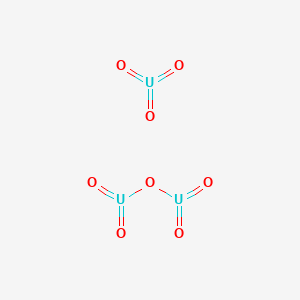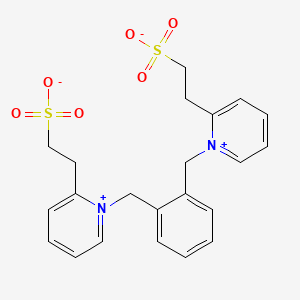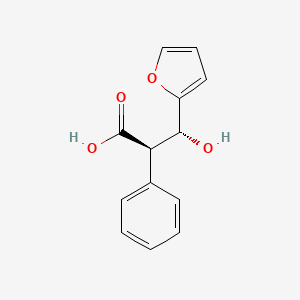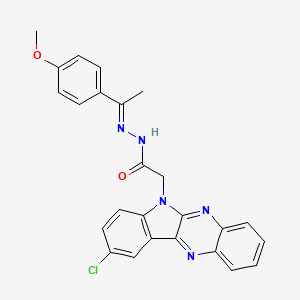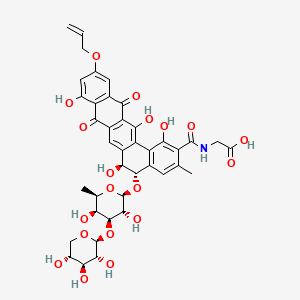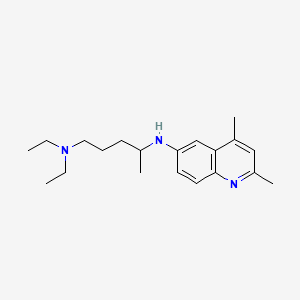
N(sup 1),N(sup 1)-Diethyl-N(sup 4)-(2,4-dimethyl-6-quinolinyl)-1,4-pentanediamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N(sup 1),N(sup 1)-Diethyl-N(sup 4)-(2,4-dimethyl-6-quinolinyl)-1,4-pentanediamine: is a complex organic compound that features a quinoline moiety. Quinoline derivatives are known for their diverse biological activities and applications in various fields, including medicinal chemistry and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N(sup 1),N(sup 1)-Diethyl-N(sup 4)-(2,4-dimethyl-6-quinolinyl)-1,4-pentanediamine typically involves multi-step organic reactions. The process begins with the preparation of the quinoline core, followed by the introduction of the diethylamino and pentanediamine groups. Common reagents used in these reactions include alkyl halides, amines, and catalysts to facilitate the formation of the desired bonds.
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: N(sup 1),N(sup 1)-Diethyl-N(sup 4)-(2,4-dimethyl-6-quinolinyl)-1,4-pentanediamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can modify the quinoline ring or the amino groups.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinoline ring.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can produce halogenated quinoline derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, N(sup 1),N(sup 1)-Diethyl-N(sup 4)-(2,4-dimethyl-6-quinolinyl)-1,4-pentanediamine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: The compound’s biological activity makes it a candidate for research in drug discovery and development. It may exhibit antimicrobial, antiviral, or anticancer properties, making it valuable for studying potential therapeutic agents.
Medicine: In medicine, derivatives of this compound could be investigated for their pharmacological effects. Researchers may explore its potential as a treatment for various diseases, including infections and cancers.
Industry: Industrially, the compound can be used in the development of new materials with specific properties, such as fluorescence or conductivity. Its applications in materials science can lead to innovations in electronics and photonics.
Wirkmechanismus
The mechanism of action of N(sup 1),N(sup 1)-Diethyl-N(sup 4)-(2,4-dimethyl-6-quinolinyl)-1,4-pentanediamine involves its interaction with molecular targets in biological systems. The quinoline moiety can intercalate with DNA, disrupting replication and transcription processes. Additionally, the compound may inhibit specific enzymes or receptors, leading to its biological effects.
Vergleich Mit ähnlichen Verbindungen
Quinoline: The parent compound, known for its antimalarial properties.
Chloroquine: A well-known antimalarial drug with a similar quinoline structure.
Quinacrine: Another antimalarial agent with a related structure.
Uniqueness: N(sup 1),N(sup 1)-Diethyl-N(sup 4)-(2,4-dimethyl-6-quinolinyl)-1,4-pentanediamine is unique due to its specific substitution pattern and the presence of both diethylamino and pentanediamine groups. This combination of functional groups can result in distinct chemical and biological properties, setting it apart from other quinoline derivatives.
Eigenschaften
CAS-Nummer |
84264-44-8 |
|---|---|
Molekularformel |
C20H31N3 |
Molekulargewicht |
313.5 g/mol |
IUPAC-Name |
4-N-(2,4-dimethylquinolin-6-yl)-1-N,1-N-diethylpentane-1,4-diamine |
InChI |
InChI=1S/C20H31N3/c1-6-23(7-2)12-8-9-16(4)21-18-10-11-20-19(14-18)15(3)13-17(5)22-20/h10-11,13-14,16,21H,6-9,12H2,1-5H3 |
InChI-Schlüssel |
IRHRHJCFLJYRFS-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC)CCCC(C)NC1=CC2=C(C=C1)N=C(C=C2C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



